molecular formula C17H11FO4 B5782669 4-fluorobenzyl 2-oxo-2H-chromene-3-carboxylate

4-fluorobenzyl 2-oxo-2H-chromene-3-carboxylate

Cat. No. B5782669
M. Wt: 298.26 g/mol
InChI Key: VWSXFTHODNWAMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluorobenzyl 2-oxo-2H-chromene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 4-fluorobenzyl 2-oxo-2H-chromene-3-carboxylate is not well understood. However, several studies have suggested that this compound exerts its biological activity by modulating various signaling pathways. For instance, it has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which plays a crucial role in cell survival and proliferation. This inhibition leads to the induction of apoptosis, a programmed cell death process that is essential for the elimination of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 4-fluorobenzyl 2-oxo-2H-chromene-3-carboxylate is its potent biological activity. This compound exhibits potent antitumor, antibacterial, and antifungal activities, making it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in certain experimental settings.

Future Directions

There are several future directions for the research on 4-fluorobenzyl 2-oxo-2H-chromene-3-carboxylate. One of the potential directions is the development of new drugs based on this compound. Several studies have shown that this compound exhibits potent antitumor, antibacterial, and antifungal activities, making it a potential candidate for the development of new drugs. Another potential direction is the study of the mechanism of action of this compound. Further research is needed to understand the molecular mechanisms by which this compound exerts its biological activity.

Synthesis Methods

The synthesis of 4-fluorobenzyl 2-oxo-2H-chromene-3-carboxylate can be achieved through several methods. One of the commonly used methods involves the reaction of 4-fluorobenzaldehyde with 3-acetyl-4-hydroxychromene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at a moderate temperature. The product is then purified through column chromatography to obtain a pure compound.

Scientific Research Applications

4-fluorobenzyl 2-oxo-2H-chromene-3-carboxylate has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the development of new drugs. Several studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines. This compound has also been shown to possess antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

(4-fluorophenyl)methyl 2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FO4/c18-13-7-5-11(6-8-13)10-21-16(19)14-9-12-3-1-2-4-15(12)22-17(14)20/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSXFTHODNWAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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